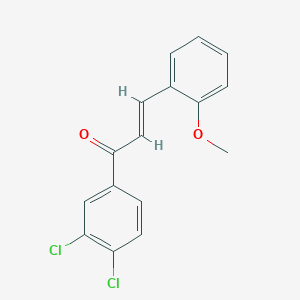

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₀Cl₂O₂, with a molecular weight of 293.13 g/mol. The compound crystallizes in a triclinic system (space group P1) with cell parameters a = 7.2551 Å, b = 7.8351 Å, c = 12.8049 Å, and angles α = 92.367°, β = 102.946°, γ = 109.011° . The crystal structure reveals intermolecular O–H···O hydrogen bonds, which stabilize the packing arrangement.

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-10H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRDRQJCKPDROR-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its potential biological activities. This compound has a molecular formula of C16H12Cl2O2 and a molecular weight of 307.17 g/mol. The structure features a conjugated double bond system that is characteristic of chalcones, which are known for their diverse pharmacological properties.

- Molecular Formula : C16H12Cl2O2

- Molecular Weight : 307.17 g/mol

- CAS Number : 1354942-03-2

- IUPAC Name : (E)-1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Biological Activity Overview

Chalcones and their derivatives have been studied extensively for various biological activities, including:

- Antimicrobial Activity : Research indicates that chalcone derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Chalcones are known to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine enhances their cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that chalcones can inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various chalcone derivatives, including those structurally related to (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. The results indicated that these compounds exhibited potent activity against Chlamydia trachomatis, with some derivatives showing selective toxicity towards this pathogen while sparing human cells .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 32 μg/mL |

| 2 | E. coli | 64 μg/mL |

| 3 | C. trachomatis | 16 μg/mL |

Anticancer Activity

In another study focusing on the anticancer potential of chalcones, derivatives were tested against various cancer cell lines. The findings revealed that compounds with similar structural features demonstrated significant cytotoxic effects.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Chalcones have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.

Scientific Research Applications

Biological Activities

Anticancer Activity

Research has indicated that (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been documented to induce apoptosis in human breast cancer cells by activating caspase pathways .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and interference with metabolic processes within the pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Applications in Medicinal Chemistry

The unique structural features of (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one make it a valuable scaffold for drug development. Its derivatives are being explored for potential therapeutic agents in treating cancer, infections, and inflammatory diseases.

Case Studies

- Anticancer Research :

- Antimicrobial Studies :

- Anti-inflammatory Research :

Applications in Materials Science

Beyond biological applications, (2E)-1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is being investigated for its properties in materials science. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for novel materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic and Crystallographic Properties

Chalcone derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural and Electronic Properties

*Predicted values based on DFT/B3LYP studies of structurally similar chalcones .

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group (Cl) in the target compound increases electron deficiency compared to dimethoxy or methoxy substituents, lowering the HOMO-LUMO gap and enhancing reactivity .

- Crystal Packing : Hydrogen bonding in hydroxyl-substituted analogues (e.g., ) stabilizes crystal lattices, whereas halogenated derivatives (e.g., ) rely on van der Waals interactions and π-π stacking .

- Positional Isomerism : Substitution at the 2-methoxy position (target compound) vs. 4-methoxy () alters dipole moments and molecular planarity, affecting solubility and biological activity .

Research Findings and Methodologies

Crystallographic Studies

- The target compound’s triclinic packing (Fig. 1a) contrasts with the monoclinic systems of methoxy-hydroxyl analogues (Fig. 1b) .

- Hirshfeld Surface Analysis : For chloro-thiophene chalcones, Cl···H interactions constitute 15–20% of surface contacts, while methoxy derivatives prioritize O···H interactions (~25%) .

Table 2: Hirshfeld Surface Contributions (%)

Computational Insights

DFT studies on anthracenyl-dichlorophenyl chalcones reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.